6-Chloro-8-fluorotetrazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H2ClFN4. It is characterized by the presence of both chlorine and fluorine atoms attached to a tetrazolo[1,5-a]pyridine ring system. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a chlorinating and fluorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The tetrazolo[1,5-a]pyridine ring system can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new pharmaceuticals.
Industry: Its use in industrial applications is limited, primarily due to its specialized nature and the lack of large-scale production methods
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine can be compared with other tetrazolo[1,5-a]pyridine derivatives, such as:
- 6-Chloro-8-methyltetrazolo[1,5-a]pyridine
- 6-Bromo-8-fluorotetrazolo[1,5-a]pyridine
- 6-Chloro-8-aminotetrazolo[1,5-a]pyridine
These compounds share similar structural features but differ in the substituents attached to the tetrazolo[1,5-a]pyridine ring.
Biological Activity
6-Chloro-8-fluorotetrazolo[1,5-a]pyridine (C5H2ClFN4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.
- Molecular Formula : C5H2ClFN4
- Molecular Weight : 162.54 g/mol
- CAS Number : 53216928
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methods often include cyclization reactions that incorporate the tetrazole ring structure, which is crucial for its biological activity .
Biological Activity
This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research.
Antimicrobial Activity
Research has demonstrated that derivatives of tetrazolo[1,5-a]pyridine possess significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Table 1 summarizes the antimicrobial efficacy of selected derivatives:
Compound | Bacterial Strain | Activity Level |
---|---|---|
6-Chloro-8-fluorotetrazolo | Staphylococcus aureus | Moderate |
Escherichia coli | Significant | |
Bacillus subtilis | High |
Anticancer Potential
The tetrazole moiety is known for its role in anticancer activity. Studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown promise in targeting:
- Breast cancer cells
- Lung cancer cells
Enzyme Inhibition
This compound also exhibits inhibitory effects on various enzymes. Research highlights its potential as a selective inhibitor for certain protein kinases, which are critical in cancer progression and other diseases.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of synthesized derivatives against multi-drug resistant strains. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
- Anticancer Activity Assessment : In vitro assays on breast cancer cell lines demonstrated that the compound induced significant apoptosis at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Profile : A screening of enzyme inhibition revealed that this compound effectively inhibited kinase activity in several cancer-related pathways.
Properties
IUPAC Name |
6-chloro-8-fluorotetrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXCVUKMJUBOTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682056 |
Source
|
Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-42-5 |
Source
|
Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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